5-[Benzo(B)thiophen-2-YL]-3-fluorophenol
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Overview
Description
5-[Benzo(B)thiophen-2-YL]-3-fluorophenol: is a chemical compound that features a benzothiophene ring fused with a fluorophenol moiety. Benzothiophene derivatives are known for their diverse biological activities and applications in medicinal chemistry. The presence of a fluorine atom in the phenol ring can significantly alter the compound’s chemical and biological properties, making it a subject of interest in various research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-[Benzo(B)thiophen-2-YL]-3-fluorophenol typically involves the following steps:
Formation of Benzothiophene Core: The benzothiophene core can be synthesized via the reaction of o-silylaryl triflates with alkynyl sulfides
Introduction of Fluorophenol Moiety: The fluorophenol moiety can be introduced through electrophilic aromatic substitution reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions:
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the benzothiophene and fluorophenol rings.
Common Reagents and Conditions:
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) can be used for substitution reactions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and alkanes.
Substitution: Halogenated derivatives.
Scientific Research Applications
Chemistry: 5-[Benzo(B)thiophen-2-YL]-3-fluorophenol is used as a building block in the synthesis of more complex organic molecules.
Biology: In biological research, this compound is studied for its potential as a pharmacophore in drug design. Benzothiophene derivatives have shown promise in targeting specific biological pathways, making them valuable in the development of new therapeutic agents .
Medicine: The compound’s potential medicinal applications include its use as an anti-inflammatory, antimicrobial, and anticancer agent. Its ability to interact with specific molecular targets makes it a candidate for drug development .
Industry: In the industrial sector, this compound is used in the production of advanced materials, such as organic semiconductors and light-emitting diodes (OLEDs).
Mechanism of Action
The mechanism of action of 5-[Benzo(B)thiophen-2-YL]-3-fluorophenol involves its interaction with specific molecular targets, such as enzymes or receptors. The benzothiophene ring can engage in π-π stacking interactions, while the fluorophenol moiety can form hydrogen bonds with target proteins . These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Benzo[B]thiophene-2-yl-3-(4-arylpiperazin-1-yl)-propan-1-one: This compound has a similar benzothiophene core but differs in the substituents attached to the ring.
3-(4-Aminobenzoethynyl)-2-(thiophen-2-yl)benzo[B]thiophene: This compound features an aminobenzoethynyl group, which imparts different biological properties.
2-Substituted Benzo[B]thiophene: These derivatives have various substituents at the 2-position, affecting their chemical and biological activities.
Uniqueness: 5-[Benzo(B)thiophen-2-YL]-3-fluorophenol is unique due to the presence of both a benzothiophene ring and a fluorophenol moiety. This combination imparts distinct electronic and steric properties, making it a versatile compound for various applications in research and industry .
Properties
IUPAC Name |
3-(1-benzothiophen-2-yl)-5-fluorophenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9FOS/c15-11-5-10(6-12(16)8-11)14-7-9-3-1-2-4-13(9)17-14/h1-8,16H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBLNEQUUQSQSCI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(S2)C3=CC(=CC(=C3)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9FOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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